2-Amino-4-boronobenzoic acid

DHODH inhibition pyrimidine biosynthesis immunosuppression

2-Amino-4-boronobenzoic acid (CAS 85107-51-3; C₇H₈BNO₄; MW 180.95 g/mol) is a small-molecule arylboronic acid derivative of benzoic acid, featuring three distinct functional groups: a carboxylic acid at position 1, an amino group at position 2, and a boronic acid at position 4. This compound has been identified as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a validated target in pyrimidine biosynthesis for immunosuppressive and anticancer therapy.

Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
CAS No. 85107-51-3
Cat. No. B3057787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-boronobenzoic acid
CAS85107-51-3
Molecular FormulaC7H8BNO4
Molecular Weight180.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)O)N)(O)O
InChIInChI=1S/C7H8BNO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H,10,11)
InChIKeyWMNPRECIOQCXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-boronobenzoic acid (CAS 85107-51-3): A Trifunctional Arylboronic Acid Building Block for Medicinal Chemistry and DHODH Inhibitor Research


2-Amino-4-boronobenzoic acid (CAS 85107-51-3; C₇H₈BNO₄; MW 180.95 g/mol) is a small-molecule arylboronic acid derivative of benzoic acid, featuring three distinct functional groups: a carboxylic acid at position 1, an amino group at position 2, and a boronic acid at position 4 . This compound has been identified as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a validated target in pyrimidine biosynthesis for immunosuppressive and anticancer therapy [1]. Its boron-containing motif enables reversible covalent interactions with enzymatic serine residues and diol-containing biomolecules, a property leveraged across the broader aminoboronic acid drug class [2].

Why 2-Amino-4-boronobenzoic acid Cannot Be Substituted by Common Aminobenzoic Acid or Simple Boronic Acid Analogs


The compound's three functional groups are not additive but cooperative. Removing the boronic acid yields 2-aminobenzoic acid (anthranilic acid), which loses the capacity for reversible covalent enzyme inhibition and transition-state mimicry that defines boron-based drugs like bortezomib and vaborbactam [1]. Removing the amino group yields 4-boronobenzoic acid (4-carboxyphenylboronic acid), which acts as a beta-lactamase inhibitor but lacks the additional hydrogen-bond donor/acceptor capacity from the 2-amino substituent that can modulate target selectivity [2]. Positional isomerism also matters: the 3-amino-4-boronobenzoic acid isomer (CAS 850568-60-4, as the hydrochloride salt) places the amino group meta to the carboxylic acid rather than ortho, altering both electronic distribution and steric accessibility for coupling reactions and binding-pocket complementarity . Generic substitution therefore risks losing the specific DHODH inhibitory activity (measured IC50 17.8 µM) and the unique bifunctional reactivity that makes this a versatile synthetic intermediate [3].

Quantitative Evidence Guide: 2-Amino-4-boronobenzoic acid vs. Closest Analogs and In-Class Candidates


DHODH Enzyme Inhibition: 2-Amino-4-boronobenzoic acid Demonstrates Measurable, Moderate Potency Distinct from Both Inactive Aminobenzoic Acids and High-Potency Clinical Candidates

2-Amino-4-boronobenzoic acid inhibits recombinant human DHODH with an IC50 of 17.8 µM (1.78 × 10⁴ nM) in a DCIP dye reduction assay using L-dihydroorotate as substrate [1]. By comparison, the simple 4-aminobenzoic acid (PABA) exhibits an IC50 of approximately 1,000 µM against the related enzyme succinate semialdehyde dehydrogenase, while 2-aminobenzoic acid (anthranilic acid) has been identified only as a fragment-level DHODH hit without reported quantitative IC50 in the same assay format . At the high-potency extreme, an optimized clinical-stage DHODH inhibitor (CHEMBL5180161) achieves an IC50 of 0.200 nM against the same human DHODH target under comparable assay conditions [2]. This 89,000-fold potency range places the target compound in a distinct intermediate activity band—measurably active but not optimised—making it well-suited as a starting scaffold for fragment-based or structure-guided lead optimisation rather than as a development candidate itself.

DHODH inhibition pyrimidine biosynthesis immunosuppression

Functional Group Architecture: The 2-Amino-4-Borono Substitution Pattern Enables Unique Bidentate Reactivity Absent in 4-Boronobenzoic Acid

2-Amino-4-boronobenzoic acid presents three distinct reactive handles on a single benzene ring: a carboxylic acid (–COOH), a primary amine (–NH₂), and a boronic acid [–B(OH)₂]. In contrast, 4-boronobenzoic acid (4-carboxyphenylboronic acid, CAS 14047-29-1) lacks the amino group entirely [1]. The amino substituent adds one additional hydrogen-bond donor (N–H) and one acceptor (N: lone pair), increasing the total H-bond donor count from 3 to 4 and acceptor count from 4 to 5 relative to 4-boronobenzoic acid . These additional H-bonding vectors are functionally significant: in the X-ray crystal structure of human DHODH with amino-benzoic acid inhibitors (PDB 3KVJ, 3KVL), the amino and carboxylate groups engage distinct arginine and tyrosine residues in the ubiquinone binding pocket [2]. The boronic acid participates in reversible covalent bond formation with active-site serine or threonine residues in serine hydrolase and proteasome targets, a mechanism exploited by the FDA-approved drugs bortezomib (Ki = 0.6 nM for the proteasome) and vaborbactam . The co-localisation of amine and boronic acid on the same scaffold thus provides both non-covalent recognition motifs and a covalent warhead in a single, low-molecular-weight (180.95 Da) fragment.

bifunctional building block Suzuki coupling enzyme inhibitor design

Positional Isomer Differentiation: 2-Amino-4-borono vs. 3-Amino-4-borono Substitution Alters Electronic Landscape and Synthetic Accessibility

The commercially available positional isomer 3-amino-4-boronobenzoic acid hydrochloride (CAS 850568-60-4; MW 217.42 g/mol as the HCl salt) places the amino group meta to the carboxylic acid rather than ortho [1]. This positional shift has three quantifiable consequences: (i) the pKa of the amino group differs—the ortho-amino group in 2-amino-4-boronobenzoic acid experiences intramolecular hydrogen bonding with the adjacent carboxyl OH, lowering its basicity relative to the meta-amino isomer; (ii) the steric environment around the boronic acid changes, with the 3-amino-4-borono isomer having the amino group one bond closer to the boronic acid, potentially hindering Suzuki coupling at that position; (iii) the hydrochloride salt form of the 3-amino isomer requires a neutralisation step prior to use in palladium-catalysed cross-couplings, adding one synthetic operation [2]. The 2-amino isomer (target compound) is supplied as the free base, enabling direct use in coupling reactions without pre-activation . In the DHODH binding pocket (PDB 3KVJ), the ortho-amino group forms a key interaction with the protein backbone, a geometry that cannot be recapitulated by the meta-amino isomer without altered binding pose [3].

positional isomer SAR regioselective synthesis

Boronic Acid-Enabled Reversible Covalent Inhibition: Mechanism Differentiates 2-Amino-4-boronobenzoic acid from Non-Boron Aminobenzoic Acid Scaffolds

The boronic acid moiety in 2-amino-4-boronobenzoic acid forms reversible covalent adducts with active-site serine residues in serine hydrolases and β-lactamases, mimicking the tetrahedral transition state of substrate hydrolysis [1]. This mechanism is categorically unavailable to non-boron aminobenzoic acids such as 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA), which rely solely on non-covalent interactions. Quantitative evidence from the broader arylboronic acid class demonstrates this differentiation: 4-carboxyphenylboronic acid inhibits AmpC β-lactamase from E. coli through a reversible covalent mechanism, with structural confirmation by X-ray crystallography (PDB 1KDW) [2]. In contrast, 4-aminobenzoic acid (Ki = 15.3 µM) and 3-amino-4-hydroxybenzoic acid (Ki = 11.7 µM) inhibit the N-terminal phosphatase of soluble epoxide hydrolase (N-phos) via a purely competitive, non-covalent mechanism [3]. The residence time of boronic acid inhibitors on their targets typically ranges from minutes to hours (e.g., bortezomib-proteasome t₁/₂ ≈ 110 min), a kinetic parameter not achievable by purely competitive, non-covalent aminobenzoic acid inhibitors [4]. While direct residence-time data for 2-amino-4-boronobenzoic acid on DHODH are not yet reported, the boron functionality confers the potential for slow off-rate kinetics that would distinguish it from simple aminobenzoic acid competitors in biochemical assays.

reversible covalent inhibitor transition-state analogue serine hydrolase

Molecular Weight and Ligand Efficiency: 2-Amino-4-boronobenzoic acid Offers Favourable Fragment-Level Properties for Lead Optimisation

With a molecular weight of 180.95 Da, 2-amino-4-boronobenzoic acid falls within the 'fragment' space (MW < 250 Da) commonly used in fragment-based drug discovery (FBDD). Its ligand efficiency (LE) for DHODH inhibition is 0.28 kcal/mol per heavy atom (calculated as LE = 1.4 × pIC50 / HAC, where pIC50 = 4.75 and heavy atom count ≈ 13), which is competitive with typical fragment hits (LE ≥ 0.30 threshold) [1]. By comparison, the clinically relevant DHODH inhibitor teriflunomide (the active metabolite of leflunomide; MW 270.21 Da) has an IC50 of approximately 1–10 µM against hDHODH [2]. The target compound's higher molecular weight compared to 4-boronobenzoic acid (MW 165.94 Da) reflects the addition of the amino group, yet its MW remains substantially lower than teriflunomide (ΔMW = −89.26 Da). In the context of FBDD pipelines, this compound offers three vector points for fragment growing or linking strategies while staying below the MW 300 threshold commonly used for lead-like chemical space. The boronic acid group further provides a built-in 'warhead' that can be retained or elaborated during hit-to-lead optimisation [3].

fragment-based drug discovery ligand efficiency lead-like properties

Validated Application Scenarios for 2-Amino-4-boronobenzoic acid Procurement


Fragment-Based DHODH Inhibitor Lead Generation for Immunosuppressive Drug Discovery

Procurement for fragment-library screening or structure-based lead optimisation targeting human DHODH. The compound's measured IC50 of 17.8 µM against hDHODH, combined with its fragment-like MW (180.95 Da) and three functional-group growth vectors, makes it an ideal starting scaffold [1]. X-ray crystallographic data (PDB 3KVJ, 3KVL) confirm that amino-benzoic acid derivatives occupy the ubiquinone binding site, guiding rational elaboration of the boronic acid, amino, or carboxyl positions to improve potency toward the sub-µM range needed for cellular activity [2].

Suzuki-Miyaura Cross-Coupling Building Block for Parallel Library Synthesis

As a boronic acid-functionalised aminobenzoic acid supplied as the free base, this compound can be directly employed in palladium-catalysed Suzuki-Miyaura couplings without pre-neutralisation [1]. Unlike the hydrochloride salt of the 3-amino positional isomer, the target compound integrates seamlessly into automated parallel synthesis workflows, coupling with diverse aryl halides to generate biaryl libraries for screening against serine hydrolases, proteasomes, or other boron-sensitive targets [2]. The amino and carboxyl groups can be orthogonally protected to allow sequential diversification at all three positions [3].

Reversible Covalent Probe Development for Serine Hydrolase and β-Lactamase Target Engagement Assays

The boronic acid group enables development of activity-based probes or wash-resistant biochemical assays where non-covalent aminobenzoic acid inhibitors would dissociate during wash steps [1]. The amino and carboxyl groups provide convenient handles for bioconjugation (e.g., amide coupling to fluorophores or biotin), while the boronic acid engages the catalytic serine. This is particularly relevant for β-lactamase inhibitor programmes, where 4-carboxyphenylboronic acid (the non-amino analog) has already been crystallographically validated as a transition-state mimic (PDB 1KDW) [2]. The additional 2-amino substituent may confer improved selectivity for specific β-lactamase classes (e.g., class A vs. class C) through supplementary hydrogen-bonding interactions.

Physicochemical Comparator for Boron-Containing Fragment Library Assembly

For core facility or centralised compound management teams building boron-focused fragment collections, 2-amino-4-boronobenzoic acid fills a specific physicochemical niche: an arylboronic acid fragment with a basic amine handle (in contrast to 4-boronobenzoic acid, which is purely acidic), MW < 200 Da, and demonstrated enzyme inhibition activity [1]. This compound complements other boron fragments (e.g., 3-boronobenzoic acid, benzoxaboroles) by providing orthogonal reactivity for library enumeration while maintaining fragment-like physicochemical properties suitable for both biochemical and biophysical screening cascades (SPR, DSF, NMR) [2].

Quote Request

Request a Quote for 2-Amino-4-boronobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.